1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

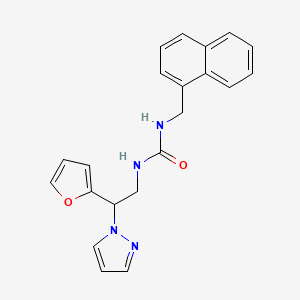

1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a naphthalen-1-ylmethyl group and a substituted ethyl chain bearing furan and pyrazole moieties. The compound’s structure combines aromatic and heterocyclic components, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c26-21(22-14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-13-27-20)25-12-5-11-24-25/h1-13,19H,14-15H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGMQVZMBXQNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that combines a furan ring, a pyrazole ring, and a naphthalenemethyl moiety. This unique structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

This compound features:

- A furan ring, which is known for its reactivity and biological significance.

- A pyrazole ring, associated with various pharmacological activities including anti-inflammatory and anti-cancer properties.

- A naphthalenemethyl group, which may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways.

- Anti-inflammatory effects : Compounds containing furan and pyrazole rings often demonstrate the ability to reduce inflammation markers.

- Antimicrobial properties : Some derivatives have been reported to possess significant antibacterial and antifungal activities.

The biological activity of this compound is likely mediated through interactions with specific biological targets. The furan and pyrazole rings may facilitate binding to enzymes or receptors involved in disease pathways. For example, the compound could potentially inhibit kinases or modulate receptor activity, leading to therapeutic effects.

Antitumor Activity

A study demonstrated that pyrazole derivatives can effectively inhibit the proliferation of cancer cell lines such as prostate cancer cells. The mechanism involves the inhibition of androgen receptor (AR) signaling, which is critical in prostate cancer progression. This suggests that similar compounds may exhibit comparable antitumor effects due to their structural characteristics .

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action is crucial in diseases characterized by chronic inflammation, such as arthritis and various autoimmune disorders .

Antimicrobial Properties

Compounds with furan and pyrazole moieties have been evaluated for their antimicrobial activity against a range of pathogens. For instance, studies indicate that some synthesized pyrazoles exhibit notable antifungal activity against species like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Case Studies

- Antitumor Efficacy : In vitro studies on pyrazole derivatives revealed significant inhibition of cell growth in prostate cancer models, with IC50 values indicating potency comparable to established chemotherapeutics .

- Anti-inflammatory Mechanism : A specific derivative showed a reduction in TNF-alpha levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In assays against Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated MIC values significantly lower than traditional antibiotics, suggesting utility in combating resistant strains .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(2-(furan-2-yl)ethyl)-3-(phenyl)urea | Lacks pyrazole | Moderate antitumor |

| 1-(2-(1H-pyrazol-1-yl)ethyl)-3-(phenyl)urea | Lacks furan | Strong anti-inflammatory |

| 1-(2-(furan-2-yl)-3-methylurea | Lacks pyrazole | Mild antimicrobial |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds with similar structures. The presence of furan and pyrazole moieties is particularly significant in enhancing antibacterial efficacy.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

The data indicates that this compound exhibits strong bactericidal effects against various strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that derivatives containing furan and pyrazole can effectively inhibit fungal growth.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings support the potential development of antifungal agents based on this compound's structure.

Anticancer Activity

Preliminary investigations have revealed that this compound may possess significant anticancer properties. Studies have assessed its cytotoxic effects on various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values suggest that the compound effectively inhibits cancer cell proliferation, indicating its potential as a lead compound for anticancer drug development.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with furan and pyrazole rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Comparison with Similar Compounds

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a, from )

- Structure : Contains a pyrazole ring substituted with phenyl and methyl groups, linked to a urea group via a methylene bridge.

- Key Differences : The absence of furan and naphthalene groups reduces hydrophobicity compared to the target compound. The ethyl group may enhance solubility in polar solvents .

1-Naphthalen-1-yl-3-(2-oxopyrrolidin-1-yl)urea (N12, from )

- Structure: Urea linked to naphthalene and pyrrolidinone groups.

- Synthesis: Reacted naphthyl isocyanate with pyrrolidinone derivatives in DMF under reflux (80% yield).

1-Naphthalen-1-yl-3-(thiazol-2-yl)urea (from )

- Structure : Urea connected to naphthalene and thiazole groups.

- Key Differences : Thiazole’s sulfur atom enhances electronic polarizability, possibly affecting binding affinity in biological systems compared to the furan-pyrazole system .

Compounds with Furan and Naphthalene Groups

(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (from )

- Structure: Enone system connecting naphthalene and pyrazole groups.

- Crystallographic Data : Torsion angles (N2-N1-C1-C2 = 147.2°, C7-N1-C1-C6 = 115.1°) indicate a planar conformation, which may differ from the urea-based target compound’s flexibility .

Key Research Findings

Structural Flexibility: The target compound’s furan-pyrazole ethyl chain may introduce steric hindrance, reducing crystallinity compared to planar enone systems (e.g., ) .

Hydrophobicity : The naphthalen-1-ylmethyl group likely increases lipophilicity compared to phenyl or ethyl substituents, affecting solubility and membrane permeability .

Q & A

Q. Critical Parameters :

- Temperature control during exothermic steps (e.g., formylation).

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Basic: How is the molecular structure validated experimentally?

Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., C–C bonds with mean deviation ≤0.005 Å) and confirms stereochemistry. SHELX programs (SHELXL/SHELXS) are widely used for refinement .

- Spectroscopy :

Data Validation : Cross-referencing experimental SC-XRD data (e.g., R factor ≤0.060) with density functional theory (DFT) calculations ensures structural accuracy .

Basic: What are the thermal stability and decomposition profiles?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Melting Point : ~140–142°C (with decomposition) .

- Decomposition Onset : ~250°C under N₂, indicating moderate thermal stability suitable for room-temperature storage.

Q. Key Observations :

- Sharp endothermic peaks in DSC correlate with crystalline phase transitions.

- Residual mass (~5% at 600°C) suggests inorganic byproducts from urea/pyrazole degradation.

Advanced: How can researchers evaluate its pharmacological activity?

Answer:

In vitro receptor binding assays are critical:

- σ1 Receptor Antagonism : Competitive binding assays using [³H]-labeled ligands (e.g., (+)-Pentazocine) in guinea pig brain homogenates. Selectivity over σ2 receptors is assessed via IC₅₀ ratios (e.g., σ1/σ2 >100-fold) .

- Functional Assays : Capsaicin-induced neurogenic pain models in mice (ED₅₀ <10 mg/kg) to confirm antinociceptive activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.